molecular formula C7H12O2 B13330644 5-Oxaspiro[3.4]octan-8-ol

5-Oxaspiro[3.4]octan-8-ol

Cat. No.: B13330644
M. Wt: 128.17 g/mol
InChI Key: WYVYGBHLEIOSLD-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-8-ol is a spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. Spirocyclic scaffolds, characterized by their three-dimensionality and structural rigidity, are valuable for exploring novel chemical space in the development of bioactive molecules . The compound features a unique structure with an oxygen atom incorporated into the ring system, which can influence its physicochemical properties and potential interactions with biological targets. Specifications: • Molecular Formula: C6H11NO2 • CAS Number: 152793059 • Storage: This product requires cold-chain transportation and should be stored as per the manufacturer's safety data sheet to maintain stability . Research Applications: While specific biological data for this compound is not fully characterized, structurally related spirocyclic compounds have demonstrated significant research utility. For instance, 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated as potent and selective M4 muscarinic acetylcholine receptor agonists, indicating potential in neuroscience research . Similarly, other spirocyclic lactams are being explored in patent literature as selective inhibitors of the Cbl-B E3 ubiquitin ligase, a target in immuno-oncology . This suggests that this compound serves as a versatile precursor or core structure for synthesizing novel compounds for pharmacological and biological screening. Handling and Safety: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment requirements before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H12O2/c8-6-2-5-9-7(6)3-1-4-7/h6,8H,1-5H2

InChI Key

WYVYGBHLEIOSLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCO2)O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 5 Oxaspiro 3.4 Octan 8 Ol Derivatives

Reaction Mechanisms of Spiro[3.4]octane Ring Formation

The construction of the spiro[3.4]octane system, particularly the formation of the strained four-membered oxetane (B1205548) ring, presents a significant synthetic challenge. Various mechanistic pathways have been explored to achieve this transformation efficiently.

Transition-Metal-Catalyzed Cyclization Mechanisms

Transition-metal catalysis offers powerful tools for the construction of complex cyclic systems. For the synthesis of the 5-oxaspiro[3.4]octane core, Ring-Closing Metathesis (RCM) stands out as a key strategy. This reaction typically employs well-defined ruthenium-based catalysts, such as Grubbs' catalysts.

The mechanism for an RCM-based synthesis of a 5-oxaspiro[3.4]octane precursor begins with a suitably designed diene, such as a vinyl-substituted oxetane derivative. The catalytic cycle is initiated by the coordination of the ruthenium alkylidene catalyst to one of the alkene moieties. A [2+2] cycloaddition between the metal alkylidene and the alkene forms a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, releasing a new alkene and a new metal alkylidene. This new species then reacts intramolecularly with the second alkene group within the same molecule. This second intramolecular [2+2] cycloaddition and retro-[2+2] cycloaddition sequence closes the ring, forming the cyclopentene (B43876) moiety of the spirocycle and regenerating the catalyst while releasing a small volatile alkene (e.g., ethylene) as a byproduct. Subsequent hydrogenation of the newly formed double bond can yield the saturated 5-oxaspiro[3.4]octane core.

Another approach involves rhodium-catalyzed C-H insertion reactions. In this strategy, a diazo compound precursor attached to a cyclopentanone (B42830) can be treated with a rhodium(II) catalyst to generate a rhodium carbene. This reactive intermediate can undergo an intramolecular C-H insertion to form a spiro-β-lactone, which can then be chemically converted into the corresponding spiro-oxetane.

Non-Catalytic and Metal-Free Reaction Pathways

The most fundamental metal-free pathway to the 5-oxaspiro[3.4]octane system is the intramolecular Williamson ether synthesis. Current time information in Le Flore County, US. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govprinceton.edu The synthesis requires a precursor molecule that contains both a hydroxyl group and a suitable leaving group, typically a halide or a sulfonate ester (e.g., tosylate, mesylate), positioned to allow for a 4-exo-tet cyclization.

The mechanism involves the deprotonation of the hydroxyl group by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. marmacs.orgacs.org This alkoxide then performs an intramolecular backside attack on the carbon atom bearing the leaving group. The stereochemistry at the carbon undergoing substitution is inverted during this process. The formation of the four-membered oxetane ring is kinetically challenging due to ring strain, but the reaction can be driven to completion, often facilitated by the Thorpe-Ingold effect if substituents are present that favor the cyclized conformation. acs.orgnih.gov

Precursor Type Base Leaving Group (LG) Mechanism Product
1-(halomethyl)cyclopentane-1,3-diol derivativeNaH, KH-Cl, -Br, -IIntramolecular SN25-Oxaspiro[3.4]octane derivative
1-(hydroxymethyl)cyclopentane-1,3-diol derivative1. TsCl, py 2. NaH-OTsIntramolecular SN25-Oxaspiro[3.4]octane derivative

Radical-Mediated Cyclization Processes

Radical cyclizations provide an alternative approach to ring formation that operates under neutral conditions, which can be advantageous for sensitive substrates. Modern photoredox catalysis has enabled novel pathways for the synthesis of spiro-oxetanes. acs.orgnih.gov

One such mechanism begins with the generation of a radical α to an alcohol. nih.gov For instance, a cyclopentanol (B49286) derivative can be activated through hydrogen atom transfer (HAT) using a photocatalyst excited by visible light. This generates a nucleophilic carbon-centered radical. This radical can then undergo a conjugate addition to a suitable radical acceptor, such as a vinyl sulfonium (B1226848) salt. The resulting intermediate possesses both a positive charge and a radical character, which is then reduced by the photocatalyst in its reduced state to close the catalytic cycle. This generates a transient ylide, which, after protonation, yields a sulfonium salt intermediate. The final step is a base-promoted intramolecular SN2 cyclization, where the oxygen atom displaces the sulfonium leaving group to form the strained oxetane ring. acs.org

Classical radical cyclizations, often mediated by tin hydrides like tributyltin hydride (Bu₃SnH), can also be envisioned. princeton.eduorganic-chemistry.org In a hypothetical pathway, a radical is generated on a cyclopentane (B165970) ring from an alkyl halide precursor. This radical could then add to an appropriately positioned carbonyl group (e.g., an aldehyde) on a side chain attached to the spiro-center. The resulting oxygen-centered radical (alkoxyl radical) would then need to be trapped or undergo further transformation to complete the formation of the oxetane ring, though this is a less common route for oxetane synthesis compared to other methods.

Reactivity of the 5-Oxaspiro[3.4]octan-8-ol Core

The reactivity of this compound is dominated by two key features: the strained oxetane ring and the secondary hydroxyl group. Reactions can be directed to either of these functional groups, often with high selectivity.

Ring-Opening Reactions of the Oxetane Moiety with Nucleophiles

The significant ring strain of the oxetane moiety (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions by nucleophiles. rsc.org These reactions are typically catalyzed by Brønsted or Lewis acids, which activate the oxetane by protonating or coordinating to the ring oxygen. This activation enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

Nucleophile (Nu) Reagent(s) Product Structure
H₂OH₃O⁺1-(hydroxymethyl)-3-(hydroxy)cyclopentanol derivative
R'OH (Alcohol)H⁺ or Lewis Acid1-(hydroxymethyl)-3-(alkoxy)cyclopentanol derivative
R'SH (Thiol)H⁺ or Lewis Acid1-(hydroxymethyl)-3-(alkylthio)cyclopentanol derivative
X⁻ (Halide)HX1-(halomethyl)-3-(hydroxy)cyclopentanol derivative
N₃⁻ (Azide)NaN₃, NH₄Cl1-(azidomethyl)-3-(hydroxy)cyclopentanol derivative
R'MgBr (Grignard)R'MgBr, CuI (cat.)1-(alkyl)-3-(hydroxymethyl)cyclopentanol derivative

Functional Group Transformations at the Hydroxyl Position of this compound

The secondary hydroxyl group at the C8 position of the cyclopentane ring can undergo a variety of standard functional group transformations. Care must be taken to select reaction conditions that are compatible with the strained oxetane ring, which is sensitive to strong acids. rsc.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-oxaspiro[3.4]octan-8-one, using a range of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Esterification and Acylation: The hydroxyl group can be readily converted into esters through reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Fischer esterification with a carboxylic acid under strong acidic catalysis is generally avoided due to the potential for oxetane ring-opening.

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether derivative.

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This functionalized product can then be used in subsequent nucleophilic substitution reactions.

Reaction Type Reagent(s) Product Functional Group Notes
OxidationPCC, DMP, or Swern OxidationKetoneMild conditions are required to prevent side reactions.
EsterificationAcyl Chloride, PyridineEsterAvoids strongly acidic conditions of Fischer esterification.
Etherification1. NaH 2. R'-X (Alkyl Halide)EtherStandard Williamson ether synthesis conditions.
SulfonylationTsCl or MsCl, PyridineTosylate or MesylateCreates a good leaving group for SN2 reactions.

Oxidation and Reduction Processes on the Spirocyclic System

There is a notable absence of published research detailing the oxidation and reduction processes specifically involving the this compound scaffold. Mechanistic studies that would elucidate the stereochemical outcomes and the influence of the spirocyclic framework on the reactivity of the alcohol and ether functionalities have not been reported. Information regarding the compatibility of various oxidizing and reducing agents with this specific spirocycle is also unavailable.

Nucleophilic and Electrophilic Substitution Reactions on the Scaffold

Similarly, the body of scientific literature lacks specific investigations into nucleophilic and electrophilic substitution reactions on the this compound system. While the oxetane ring in related structures is known to undergo nucleophilic ring-opening reactions, specific mechanistic pathways, substituent effects, and the regioselectivity of such reactions for this particular compound have not been determined. Furthermore, no studies on electrophilic substitution reactions, which could potentially occur on the cyclopentane ring or involve the hydroxyl group, have been documented.

Kinetic Studies of Reaction Pathways

The absence of mechanistic studies is mirrored by a lack of kinetic data for reactions involving this compound.

Investigation of Rate-Determining Steps in Spirocyclization

While the synthesis of spirocyclic oxetanes is an active area of research, specific kinetic studies to determine the rate-determining steps in the formation of the 5-Oxaspiro[3.4]octane skeleton are not available in the public domain. Such studies would be crucial for optimizing synthetic routes and understanding the factors that govern the efficiency of the spirocyclization process.

Elucidation of Degradation Chemistry of Cyclic Ethers

The degradation pathways of many organic compounds are of significant environmental and industrial interest. However, specific studies elucidating the degradation chemistry of this compound, whether through oxidative, hydrolytic, or other environmental processes, have not been reported. Understanding the stability and degradation mechanisms of this spirocyclic ether is essential for assessing its potential applications and environmental impact.

Computational and Theoretical Studies on 5 Oxaspiro 3.4 Octan 8 Ol Architectures

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to exploring the potential energy surfaces of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the energies of reactants, products, and the transition states that connect them, thereby elucidating detailed reaction mechanisms.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex organic molecules. DFT methods are extensively used to investigate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and calculate activation energies.

In the context of 5-Oxaspiro[3.4]octan-8-ol, DFT calculations are instrumental in exploring its synthetic and reactive pathways. For instance, the formation of the spirocyclic oxetane (B1205548) core can be modeled to understand the energetics of the ring-closing step. researchgate.net DFT can identify the transition state structures involved in key synthetic transformations, such as the intramolecular cyclization of a suitable precursor. The calculated activation barriers for competing pathways can explain experimentally observed product distributions.

Furthermore, DFT is applied to study the reactivity of the this compound molecule itself, such as the stereoselective ring-opening of the strained oxetane moiety. acs.org Theoretical calculations can shed light on the regioselectivity of such reactions by comparing the energies of transition states leading to different products. acs.org By modeling the interaction of the molecule with various reagents, DFT can predict how factors like solvent and catalyst influence the reaction outcome. acs.org For example, in a proposed reaction, DFT can compute the free energy profile, mapping out the relative energies of all intermediates and transition states from reactants to products. researchgate.netpku.edu.cn

Table 1: Application of DFT in Analyzing Reaction Pathways for Spiro-Oxetanes

Computational Task Information Gained Relevance to this compound
Transition State Search Identification of the geometry and energy of the highest point on the reaction coordinate. Predicts the kinetic feasibility of synthetic steps (e.g., cyclization) and subsequent reactions (e.g., ring-opening).
Intermediate Optimization Determination of the structure and stability of transient species in a reaction. Elucidates multi-step reaction mechanisms, confirming the presence of proposed intermediates.
Intrinsic Reaction Coordinate (IRC) Calculation Confirms that a found transition state connects the correct reactant and product. acs.org Validates the computed reaction pathway, ensuring the theoretical model is sound.

While DFT is highly efficient, ab initio methods provide a systematically improvable hierarchy of accuracy for calculating molecular energies. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T), offer higher accuracy for energy profiles, albeit at a greater computational expense.

These high-level ab initio calculations are often employed to benchmark and refine the results obtained from DFT studies. acs.org For a critical reaction step in the synthesis of this compound, single-point energy calculations using a method like DLPNO-CCSD(T) might be performed on the DFT-optimized geometries of reactants, transition states, and products. acs.org This approach provides a more reliable prediction of activation energies and reaction thermodynamics, which is crucial for understanding reaction kinetics. Such calculations were used, for example, in investigating the mechanism of ring-opening polymerization of oxetane cations, where the initial activation energy was found to be very low. researchgate.net

Conformational Analysis of this compound and its Derivatives

Both the oxetane and cyclopentane (B165970) rings in this compound are subject to ring strain, which arises from the deviation of bond angles from their ideal values and from torsional strain due to eclipsing interactions. The oxetane ring possesses a significant inherent ring strain of approximately 106 kJ·mol⁻¹. mdpi.com While the parent oxetane is nearly planar, the introduction of substituents—in this case, the spiro-fused cyclopentane ring—leads to a more puckered conformation to alleviate unfavorable eclipsing interactions. mdpi.comnih.gov

The cyclopentane ring is flexible and adopts non-planar conformations, such as the envelope and twist forms, to minimize its strain. The spiro-fusion to the rigid oxetane ring restricts this flexibility. Computational studies, often combining DFT calculations with X-ray crystallography data from analogous structures, can precisely determine the degree of puckering in each ring. nih.gov For a bis-spiro-oxetane pyrroline (B1223166) nitroxide, DFT computations and X-ray analysis revealed that the oxetane rings are slightly puckered. nih.gov This suggests that the oxetane ring in this compound would also adopt a puckered, rather than planar, conformation. The strain energy of the entire spirocyclic system can be calculated by comparing its heat of formation with that of a strain-free reference compound, providing a quantitative measure of its thermodynamic stability. masterorganicchemistry.com

Table 2: Comparison of Parent Ring Properties

Ring System Ring Strain (kcal/mol) Puckering Angle (degrees) Predominant Conformation
Cyclobutane ~26 ~30 Puckered
Cyclopentane ~6 N/A Envelope / Twist

Note: Data is for parent, unsubstituted rings. The fusion in this compound alters these values.

While quantum chemical methods are excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound and its derivatives. tandfonline.comnih.gov

An MD simulation can reveal the accessible conformations of the molecule in a given environment, such as in a specific solvent or in a biological system. acs.org By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different puckered states of the rings and the rotation of the hydroxyl group. This conformational sampling yields a statistical distribution of geometries, highlighting the most populated (lowest energy) conformations. Such simulations are crucial for understanding how the molecule's shape fluctuates and how it might present different faces for intermolecular interactions, which is particularly important in fields like drug discovery. tandfonline.comnih.gov

Predictive Modeling for Synthetic Design

The synthesis of complex spirocyclic structures like this compound can be challenging. core.ac.ukabo.finih.gov Modern computational chemistry leverages predictive modeling and artificial intelligence to streamline this process, moving from a trial-and-error approach to a more directed, rational design.

Predictive modeling for synthetic design primarily involves computer-aided synthetic planning (CASP). These tools use algorithms, often powered by machine learning and deep learning, to propose viable retrosynthetic pathways for a target molecule. nih.govarxiv.org The process begins with the target structure, this compound, and works backward by applying known chemical reaction rules or templates extracted from vast reaction databases like Reaxys. nih.gov

Retrosynthetic Analysis Utilizing Computational Tools

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. the-scientist.com Modern computational tools, often leveraging artificial intelligence and machine learning, automate this process by analyzing vast reaction databases to propose feasible synthetic routes. synthiaonline.comchemrxiv.org These platforms can rapidly generate, evaluate, and optimize synthetic pathways, reducing the reliance on time-intensive, trial-and-error experimental work. the-scientist.com

For a molecule such as this compound, computational retrosynthesis programs would identify several key disconnections based on known chemical transformations. The primary strategic bonds for disconnection in this spirocyclic structure are the C-O bonds of the strained oxetane ring and the C-C bonds of the cyclopentanol (B49286) moiety. For instance, a Williamson ether synthesis disconnection across one of the oxetane C-O bonds suggests a 1,3-diol precursor. Alternatively, a Paternò–Büchi reaction approach would disconnect the oxetane ring via a [2+2] cycloaddition, pointing to a cyclopentanone (B42830) precursor and an appropriate alkene. nih.govmagtech.com.cn

Below is a table illustrating potential retrosynthetic disconnections for this compound as might be proposed by computational software.

Disconnection StrategyKey Bond(s) DisconnectedGenerated PrecursorsRelevant Synthetic ReactionComputational Tool Example
Williamson Ether SynthesisC(4)-O(5) bond1-(2-hydroxyethyl)cyclopentane-1,3-diolIntramolecular CyclizationASKCOS, SynRoute
Paternò–Büchi ReactionC(4)-O(5) and C(6)-C(spiro) bondsCyclopentanone, Ethylene Glycol Vinyl Ether[2+2] PhotocycloadditionChemoenzymatic Planners
Grignard/Organolithium AdditionC(spiro)-C(8) bondOxetan-3-one, Cyclopentylmagnesium bromideNucleophilic AdditionReaxys, SciFinder
Ring-Closing Metathesis (RCM)C=C bond in a precursor3-allyloxy-3-(vinyloxymethyl)oxetaneOlefin MetathesisSYNTHIA™

Catalyst Design and Optimization through Computational Screening

The synthesis of strained ring systems like oxetanes often requires catalysis to achieve high efficiency and selectivity. magtech.com.cnacs.org Computational screening has become an indispensable tool for the rational design of catalysts. By calculating properties such as transition state energies, activation barriers, and catalyst-substrate binding affinities, researchers can rapidly evaluate large libraries of potential catalysts in silico, identifying promising candidates for experimental validation.

A crucial step in a potential synthesis of this compound could be the intramolecular cyclization of a substituted 1,3-diol precursor. This reaction, forming the oxetane ring, can be catalyzed by a variety of reagents. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this C–O bond formation step. A computational screening process would involve:

Building a Virtual Library: A diverse set of potential catalysts (e.g., Lewis acids, organocatalysts) is assembled.

Modeling the Catalytic Cycle: For each catalyst, the key steps of the reaction mechanism are modeled, including substrate binding, the transition state for ring closure, and product release.

Evaluating Performance Metrics: Key performance indicators, such as the calculated activation energy (ΔG‡), are used to rank the catalysts. Lower activation energies suggest a more efficient catalyst.

The following table presents hypothetical data from a computational screening of catalysts for the intramolecular cyclization to form the this compound core.

Catalyst ClassSpecific Catalyst CandidateComputational MethodCalculated MetricHypothetical Value (kcal/mol)Predicted Efficacy
Lewis AcidTi(O-i-Pr)₄DFT (B3LYP/6-31G)Activation Energy (ΔG‡)22.5Moderate
Lewis AcidSc(OTf)₃DFT (B3LYP/6-31G)Activation Energy (ΔG‡)18.2High
OrganocatalystTriphenylphosphineDFT (B3LYP/6-31G)Activation Energy (ΔG‡)28.1Low
Brønsted AcidTfOHDFT (B3LYP/6-31G)Activation Energy (ΔG‡)20.7Moderate-High

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. It can be visualized as a multidimensional landscape where valleys correspond to stable molecules (reactants, intermediates, and products) and mountain passes represent transition states that connect them. For reactions involving this compound, mapping the PES provides a complete picture of the reaction mechanism, energetics, and possible outcomes.

Transition State Identification and Characterization

A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. libretexts.org It represents a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating and characterizing the TS is crucial for calculating reaction rates and understanding reaction mechanisms.

Computational algorithms can search the PES for these saddle points. A key characteristic of a correctly identified transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). google.comscm.com For a reaction such as the acid-catalyzed ring-opening of the oxetane in this compound, DFT calculations could be used to identify the geometry and energy of the transition state. rsc.orgacs.org

The table below provides hypothetical characterization data for the transition state of an oxetane ring-opening reaction.

Reaction StepComputational LevelActivation Energy (ΔE‡) (kcal/mol)Imaginary Frequency (cm⁻¹)Key Geometric Parameters in TS (Å)
Protonation of Oxetane OxygenB3LYP/6-311++G(d,p)5.2- (Barrierless)O-H bond forming: 1.52
Nucleophilic attack by H₂O on C4B3LYP/6-311++G(d,p)19.8-285.4iC(4)-O(5) bond breaking: 1.98 C(4)-O(H₂O) bond forming: 2.15

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. rsc.orgnih.gov The IRC algorithm traces the minimum energy path downhill from the transition state structure in both the forward and reverse directions. A successful IRC calculation provides a clear depiction of the geometric changes the molecule undergoes throughout the reaction and verifies the nature of the connected energy minima (reactants and products). acs.org This analysis is essential for validating a computed reaction mechanism.

For the oxetane ring-opening of this compound, an IRC calculation starting from the transition state of the nucleophilic attack would trace the path to the protonated oxetane reactant on one side and the ring-opened diol product on the other.

This table illustrates key points along a hypothetical IRC path for the nucleophilic attack on the protonated oxetane.

Point on IRC PathReaction Coordinate ValueRelative Energy (kcal/mol)C(4)-O(5) Distance (Å)C(4)-O(H₂O) Distance (Å)
Reactant Complex-3.00.01.453.50
Pre-TS-1.012.51.752.40
Transition State (TS)0.019.81.982.15
Post-TS+1.015.32.251.80
Product Complex+3.0-5.62.801.48

Global Reaction Route Mapping (GRRM) for Complex Pathways

For complex chemical systems, multiple reaction pathways, including isomerizations and dissociations, may be possible. Global Reaction Route Mapping (GRRM) is a powerful automated strategy for systematically exploring the potential energy surface to find all important reaction routes without prior knowledge or assumptions about the mechanisms. researchgate.netrsc.org Using algorithms like the Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR), GRRM can identify equilibrium structures (local minima) and the transition states that connect them, thereby constructing a comprehensive reaction network. researchgate.net

Applying GRRM to this compound could reveal complex thermal decomposition pathways or unforeseen rearrangement reactions. The program could, for example, identify pathways for oxetane ring-opening, dehydration of the alcohol, or fragmentation of the cyclopentane ring, providing a global view of the molecule's chemical reactivity. iqce.jp

The table below shows hypothetical reaction pathways for this compound that could be discovered via a GRRM search.

Pathway IDInitial ReactantDescription of PathwayFinal Product(s)Highest Energy Barrier (kcal/mol)
P1This compoundOxetane Ring Opening (C4-O5 cleavage)1-(hydroxymethyl)cyclopentane-1,3-diol45.2
P2This compoundDehydration5-Oxaspiro[3.4]oct-7-ene38.5
P3This compoundRetro [2+2] CycloadditionCyclopentanone + Vinyl alcohol55.8
P4This compoundRearrangement via H-shift6-Oxaspiro[4.4]nonan-1-ol49.1

Master Equation Lumping for Multi-Well Potential Energy Surfaces

For the reaction network of this compound decomposition, several ring-opened or rearranged isomers might be identified. If these isomers interconvert rapidly or exhibit similar subsequent reaction rates, they can be treated as a single "pseudo-species" in a simplified kinetic model. The lumping approach uses the output of master equation calculations to derive equivalent rate constants for the reduced set of species, ensuring that the kinetics of the detailed mechanism are accurately reproduced.

The following table provides a hypothetical example of how species from the GRRM of this compound could be lumped.

Original Species from PESLumped Pseudo-SpeciesJustification for Lumping
This compoundLump_A (Reactant)Initial reactant
1-(hydroxymethyl)cyclopentane-1,3-diol 1-(2-hydroxyethyl)cyclopent-2-en-1-olLump_B (Ring-Opened Isomers)Rapid interconversion via H-shifts with low barriers
5-Oxaspiro[3.4]oct-7-ene 5-Oxaspiro[3.4]oct-6-eneLump_C (Dehydrated Products)Structurally similar isomers expected to have similar subsequent reactivity
Cyclopentanone + Vinyl alcoholLump_D (Fragmentation Products)Final decomposition products

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Spiro[3.4]octan-8-ol Derivatives

The advancement of synthetic methodologies for preparing 5-Oxaspiro[3.4]octan-8-ol and its derivatives is critical for enabling broader research and application. Future efforts will likely concentrate on developing more efficient, sustainable, and scalable synthetic routes that adhere to the principles of green chemistry.

Key areas of development include:

Photochemical Methods: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands out as a direct method for constructing the oxetane (B1205548) ring. rsc.orgdntb.gov.uanih.gov Future research could optimize this reaction for substituted cyclopentanones to generate the 5-oxaspiro[3.4]octane core directly. The use of visible-light photocatalysis, instead of UV irradiation, could offer a more sustainable approach by minimizing energy consumption and avoiding harsh conditions. acs.org

Biocatalysis: Harnessing enzymes for the synthesis of chiral spirocyclic alcohols offers a highly sustainable route with exceptional stereocontrol. Biocatalytic dearomative spirocyclization has emerged as a powerful tool for creating complex 3D frameworks under mild conditions. Future work could involve screening or engineering enzymes to perform enantioselective cyclization or functionalization on precursors to afford optically pure this compound derivatives.

Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can enhance safety, improve reaction efficiency, and facilitate scalability. Flow chemistry offers precise control over reaction parameters like temperature and time, which is particularly beneficial for managing reactive intermediates or exothermic reactions common in strained-ring synthesis.

Synthetic StrategyPotential AdvantagesResearch Focus
Visible-Light Paternò-Büchi Energy efficiency, reduced side reactions, milder conditions.Development of new photosensitizers, expanding substrate scope.
Biocatalysis High enantioselectivity, mild aqueous conditions, biodegradable catalysts.Enzyme screening, directed evolution for specific substrates.
Flow Chemistry Enhanced safety, scalability, precise process control, improved yields.Reactor design, optimization of multi-step flow syntheses.

Exploration of New Catalytic Systems for Efficient Spirocycle Formation

Catalysis is central to the efficient construction of complex molecular architectures like spirocycles. While established methods exist, the quest for more active, selective, and robust catalysts continues to drive innovation.

Future research will likely focus on:

Transition-Metal Catalysis:

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed enantioselective carboetherification of alkenols has proven effective for creating spirocyclic ethers and could be adapted for the synthesis of the oxaspiro[3.4]octane core. nih.gov Novel copper-catalyzed cascade reactions that form multiple rings in a single step represent a promising avenue for efficiently assembling these complex scaffolds. acs.orgchemrxiv.orgchemrxiv.org

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C and C-O bond formation. Future work could explore Pd-catalyzed intramolecular cyclization/C-H activation cascades to construct the spirocyclic framework with high regioselectivity. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in O-H insertion and C-C bond-forming cyclizations to produce substituted oxetanes. researchgate.net Applying this methodology to precursors containing a cyclopentyl moiety could provide a direct route to the 5-oxaspiro[3.4]octane system.

Organocatalysis: As a metal-free alternative, organocatalysis offers a sustainable approach to asymmetric synthesis. Trienamine catalysis, for instance, has been used in enantioselective cycloadditions to create spirocyclohexene-oxetane scaffolds. nih.gov Developing new organocatalytic methods for the asymmetric synthesis of the 5-oxaspiro[3.4]octane core is a significant area for future exploration. rsc.org

Advanced Computational Methodologies for Reactivity Prediction and Mechanism Elucidation

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and elucidating complex reaction mechanisms. For oxaspiro[3.4]octane systems, advanced computational methods can provide crucial insights.

Future directions in this area include:

Density Functional Theory (DFT): DFT calculations are instrumental for studying the thermodynamics and kinetics of synthetic pathways. They can be used to predict the regioselectivity and stereoselectivity of catalytic reactions, model transition states, and understand the mechanism of photochemical reactions like the Paternò-Büchi cycloaddition. acs.orgmdpi.comnih.gov Such studies can help in the rational design of catalysts and substrates to favor the desired 5-oxaspiro[3.4]octane products.

Quantum Mechanics/Molecular Mechanics (QM/MM): For biocatalytic routes, hybrid QM/MM simulations can elucidate enzyme-substrate interactions within the active site. This understanding is vital for explaining observed stereoselectivities and for rationally engineering enzymes to accept new substrates or perform novel transformations.

Machine Learning and AI: The integration of machine learning algorithms with quantum chemical data can accelerate the prediction of reaction outcomes and the discovery of novel synthetic routes. AI models trained on large datasets of chemical reactions could potentially predict optimal conditions for the synthesis of this compound and its derivatives.

Expansion of Derivatization Strategies for Broader Application Scope

The functional handles of this compound—the secondary alcohol and the oxetane ring—offer numerous opportunities for derivatization to modulate its physicochemical properties and explore its potential in various applications.

Future research should focus on systematically exploring these derivatization pathways:

Reactions at the Hydroxyl Group: The secondary alcohol at the C-8 position is a prime site for modification. Standard transformations such as esterification and etherification can be used to attach a wide array of functional groups, altering properties like solubility, lipophilicity, and biological activity. Oxidation of the alcohol to the corresponding ketone, 5-oxaspiro[3.4]octan-8-one, would provide another key intermediate for further functionalization, such as reductive amination or Grignard additions.

Reactions of the Oxetane Ring: The strained oxetane ring is susceptible to ring-opening reactions , which can be a powerful tool for creating more complex, non-spirocyclic structures. acs.org Depending on the conditions (acidic, basic, or nucleophilic), the ring can be opened regioselectively to yield 1,3-difunctionalized cyclopentane (B165970) derivatives, providing access to a different area of chemical space. magtech.com.cn

Derivatization SiteReaction TypePotential ProductsPurpose
C-8 HydroxylEsterificationCarboxylate estersProdrug design, property modulation
C-8 HydroxylEtherificationEthersIntroduce new functional groups, alter solubility
C-8 HydroxylOxidation5-Oxaspiro[3.4]octan-8-oneKey intermediate for further synthesis
Oxetane RingNucleophilic Ring-Opening1,3-Diols, Amino alcoholsAccess to functionalized cyclopentanes

Interdisciplinary Research Opportunities for Oxaspiro[3.4]octane Scaffolds

The unique structural and physicochemical properties of oxaspiro[3.4]octane scaffolds make them highly attractive for interdisciplinary research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery:

Bioisosterism: The spirocyclic oxetane motif is recognized as a valuable bioisostere for commonly used groups like gem-dimethyl, carbonyls, and even heterocycles such as morpholine (B109124) and piperazine. rsc.orgnih.govnih.gov Replacing these groups with an oxaspiro[3.4]octane scaffold can favorably modulate properties like aqueous solubility, metabolic stability, and lipophilicity, while maintaining or improving biological activity. bldpharm.com

Fragment-Based Drug Discovery (FBDD): The rigid, three-dimensional structure of this compound makes it an ideal fragment for FBDD. researchgate.net Its defined exit vectors allow for the systematic exploration of the chemical space around a protein binding pocket, facilitating the rational design of potent and selective inhibitors. nih.gov

Materials Science: The rigidity and defined geometry of spirocyclic structures are desirable features in the design of novel polymers and organic materials. The incorporation of the polar oxetane ring could influence material properties such as thermal stability, dielectric constant, and interactions with other molecules. Future research could explore the use of this compound derivatives as monomers for specialty polymers or as building blocks for advanced functional materials.

Q & A

Q. Advanced

  • Receptor Binding Assays : Test affinity for targets like GPCRs or enzymes using radiolabeled ligands .
  • Molecular Dynamics Simulations : Model interactions with binding pockets to identify key residues .
  • In Vitro Pharmacological Profiling : Assess effects on cellular pathways (e.g., cAMP modulation) .

How can purity and reproducibility be ensured in large-scale synthesis?

Q. Basic

  • HPLC : Monitor purity (>98%) with UV/RI detectors .
  • Elemental Analysis : Confirm stoichiometry .
  • Batch-to-Batch Consistency : Strict adherence to reaction protocols (e.g., stoichiometric ratios, drying solvents) .

What challenges arise when scaling up synthetic routes for this compound?

Q. Advanced

  • Heat Management : Exothermic reactions require controlled heating/cooling systems .
  • Intermediate Isolation : Multi-step syntheses may need telescoping steps to avoid purification bottlenecks .
  • Process Optimization : Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, mixing efficiency) .

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